Physicochemical Profile: cLogP and Hydrogen Bonding Capacity of 4-Azaspiro[2.5]octan-6-ol;hydrochloride
The spirocyclic structure of 4-Azaspiro[2.5]octan-6-ol;hydrochloride confers a distinct physicochemical profile characterized by a low calculated LogP and specific hydrogen bonding capacity. This profile differentiates it from other more lipophilic or hydrogen bond-deficient scaffolds. As reported by a chemical supplier, the compound has a calculated LogP of -0.03, a topological polar surface area (TPSA) of 32 Ų, and a count of two hydrogen bond donors and two hydrogen bond acceptors [1]. These properties are foundational for achieving favorable solubility and permeability characteristics in a biological context, distinguishing it from more lipophilic spirocycles.
| Evidence Dimension | Physicochemical Properties (LogP, H-bond donors/acceptors, TPSA) |
|---|---|
| Target Compound Data | LogP: -0.03; H-bond donors: 2; H-bond acceptors: 2; TPSA: 32 Ų |
| Comparator Or Baseline | Baseline: Common drug-like chemical space. (No direct comparator data provided in source). |
| Quantified Difference | LogP is low (-0.03), indicating higher hydrophilicity compared to many typical drug-like molecules. |
| Conditions | Calculated values from a chemical database. |
Why This Matters
This low LogP and balanced hydrogen bonding profile can be a key selection criterion for researchers seeking a hydrophilic, spirocyclic building block to improve the aqueous solubility of their lead compounds.
- [1] ChemSpace. (n.d.). 4-azaspiro[2.5]octan-6-ol hydrochloride | C7H14ClNO | 2243512-60-7. View Source
